N-(2-Bromophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide
Description
N-(2-Bromophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyridine core substituted with cyano and methyl groups at positions 3, 4, and 6, respectively. The molecule also contains a thioacetamide linker bridging the pyridine ring and a 2-bromophenyl group. This structural architecture is characteristic of bioactive molecules targeting insecticidal and enzymatic pathways .
Properties
Molecular Formula |
C16H14BrN3OS |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H14BrN3OS/c1-10-7-11(2)19-16(12(10)8-18)22-9-15(21)20-14-6-4-3-5-13(14)17/h3-7H,9H2,1-2H3,(H,20,21) |
InChI Key |
KYPFQKWRVBYUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=CC=C2Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Bromine's electron-withdrawing nature at the ortho position could modulate electronic properties differently than para-substituted halogens .
Pyridine Modifications: The 3-cyano-4,6-dimethylpyridine scaffold in the target compound is distinct from distyrylpyridine (compound 2) or morpholinophenylpyridine (CD73 inhibitors). Methyl groups may enhance lipophilicity, while the cyano group stabilizes the pyridine ring electronically .
Thioacetamide Linker: The thioether bridge is critical for bioactivity, as seen in both insecticidal and CD73 inhibitor analogs. Cyclization (e.g., thieno[2,3-b]pyridine in compound 3 ) reduces activity compared to open-chain derivatives .
Insecticidal Activity:
CD73 Inhibition:
- Morpholino-substituted pyridines (e.g., compound 2c ) achieved full immune suppression reversal at 100 µM, highlighting the role of bulky substituents in allosteric modulation.
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